1-Dodecanol, 2-hexyl-

Description

BenchChem offers high-quality 1-Dodecanol, 2-hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecanol, 2-hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hexyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIMOHMWAXGSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888838 | |

| Record name | 1-Dodecanol, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

110225-00-8 | |

| Record name | 2-Hexyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110225-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyldodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110225008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecanol,2-hexyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLDODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6259U734 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Dodecanol, 2-hexyl- physicochemical properties

- 1. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem [benchchem.com]

- 3. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]

- 4. 2-hexyl-1-dodecanol, 110225-00-8 [thegoodscentscompany.com]

- 5. store.astm.org [store.astm.org]

- 6. img.antpedia.com [img.antpedia.com]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. ASTM D1078 – 05: Standard Test Method for Distillation Range of Volatile Organic Liquids : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 9. scribd.com [scribd.com]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. wjec.co.uk [wjec.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2-hexyl-1-dodecanol

Introduction

2-hexyl-1-dodecanol is a C18 branched-chain primary alcohol, a member of the Guerbet alcohol family. These alcohols are prized for their unique physical properties, including low melting points, high boiling points, and excellent thermal and oxidative stability, which distinguish them from their linear isomers.[1] Consequently, 2-hexyl-1-dodecanol finds extensive application as an emollient and solvent in cosmetic formulations, a lubricity agent in metalworking fluids, and a chemical intermediate for the synthesis of surfactants and esters.[2][3]

The synthesis of 2-hexyl-1-dodecanol is most commonly achieved through the Guerbet reaction, a base-catalyzed self-condensation of shorter-chain alcohols at elevated temperatures.[1][4] For instance, the dimerization of 1-nonanol or the cross-condensation of 1-octanol and 1-decanol can yield the target molecule.[4][5] This synthetic route, however, can introduce impurities such as unreacted starting materials, aldehyde intermediates, or other isomeric products.

Therefore, rigorous analytical characterization is paramount for quality control and to ensure the compound's identity and purity. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous structural elucidation of 2-hexyl-1-dodecanol. This guide offers an in-depth analysis of its spectral data, grounded in the principles of each technique and supported by field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

The defining feature of 2-hexyl-1-dodecanol is its branched structure, with a hexyl group at the C2 position of a dodecanol backbone. This branching disrupts the crystalline packing that is possible for linear alcohols, resulting in a substance that is liquid at room temperature.

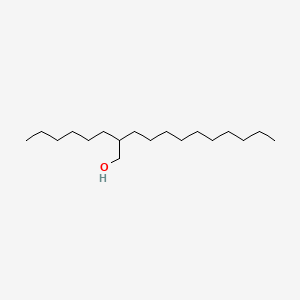

Caption: Molecular Structure of 2-hexyl-1-dodecanol.

The key physicochemical properties of 2-hexyl-1-dodecanol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₈O | [2] |

| Molecular Weight | 270.50 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -21 to -15 °C | |

| Boiling Point | 193-197 °C at 33 mmHg | |

| Density | 0.836 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.449 |

Synthesis via Guerbet Reaction: A Workflow Perspective

The Guerbet reaction is a robust method for C-C bond formation, converting primary alcohols into their β-alkylated dimer alcohols. The synthesis of 2-hexyl-1-dodecanol from 1-nonanol exemplifies this process. The reaction proceeds through a sequence of catalytic steps, typically initiated by a base like potassium hydroxide (KOH) and often co-catalyzed by a transition metal such as nickel or copper.[4][5]

Caption: Key ¹H-¹H coupling correlations in 2-hexyl-1-dodecanol.

¹³C NMR Spectral Data Analysis: The branched structure of 2-hexyl-1-dodecanol results in a larger number of unique carbon signals compared to its linear isomer, hexadecanol. [7]

| Chemical Shift (δ) ppm | Assignment | Interpretation |

|---|---|---|

| ~65 | -CH₂OH | The carbon bonded to the hydroxyl group is significantly deshielded and appears furthest downfield among the sp³ carbons. [4] |

| ~40 | -CH- | The methine carbon at the branch point (C2). [4] |

| ~32 - 22 | -(CH₂)n- | Multiple distinct signals for the methylene carbons of the two different alkyl chains. |

| ~14 | -CH₃ | The terminal methyl carbons appear furthest upfield. |

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in a mixture, making it ideal for purity assessment. For long-chain alcohols, the molecular ion (M⁺) peak is often weak or entirely absent under Electron Ionization (EI) conditions due to the ease of fragmentation. [4] Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-hexyl-1-dodecanol (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms). The column temperature is ramped (e.g., from 150 °C to 320 °C) to separate components based on their boiling points and column interactions. [8]3. MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer's ion source (typically using 70 eV Electron Ionization). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Analysis and Interpretation: The molecular weight of 2-hexyl-1-dodecanol is 270.5 g/mol . [4]

| m/z Value | Proposed Fragment | Fragmentation Pathway | Interpretation |

|---|---|---|---|

| 270 | [C₁₈H₃₈O]⁺ | Molecular Ion (M⁺) | Often weak or absent. Its presence confirms the molecular weight. |

| 252 | [M - H₂O]⁺ | Dehydration | A characteristic fragmentation of alcohols, involving the loss of a water molecule. [9] |

| 155 / 113 | [M - C₈H₁₇]⁺ / [M - C₁₂H₂₅]⁺ | Alpha Cleavage | Breakage of the C-C bond adjacent to the oxygen. Cleavage of the dodecyl or hexyl chain results in a resonance-stabilized oxonium ion, but the most common alpha cleavage for primary alcohols is loss of the larger alkyl group. |

| 57, 43 | C₄H₉⁺, C₃H₇⁺ | Alkyl Chain Fragmentation | Common fragments from the long hydrocarbon chains. |

The fragmentation pattern, particularly the loss of water (M-18) and the fragments resulting from alpha cleavage, provides strong evidence for the branched primary alcohol structure.

Conclusion: A Synergistic Approach to Structural Verification

No single spectroscopic technique provides a complete picture of a molecule's structure. The true power of spectral analysis lies in the integration of data from multiple, complementary methods.

-

IR spectroscopy rapidly confirms the presence of the essential hydroxyl functional group and the absence of carbonyl-containing impurities.

-

NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, confirming the specific connectivity, the location of the branch point, and the lengths of the alkyl chains.

-

Mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, while also serving as an excellent tool for assessing purity.

Together, these techniques provide a self-validating system for the analysis of 2-hexyl-1-dodecanol, ensuring its identity and purity for researchers, scientists, and drug development professionals who rely on this versatile compound.

References

-

BenchChem. (2025). 1-Dodecanol, 2-hexyl-. Retrieved from nih.gov. URL: [Link]

-

PubChem. (2025). 2-Hexyl-1-decanol. National Institutes of Health. Retrieved from [Link]. URL: [Link]

-

The Good Scents Company. (n.d.). 2-hexyl-1-dodecanol. Retrieved from [Link]. URL: [Link]

-

Obregón, M. D., et al. (2022). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules. MDPI. URL: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]. URL: [Link]

-

D'Acampora, A. J., et al. (2017). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research. ResearchGate. URL: [Link]

-

AOCS. (2011). Guerbet Compounds. Retrieved from [Link]. URL: [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]. URL: [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. 2-hexyl-1-dodecanol, 110225-00-8 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem [benchchem.com]

- 5. 1-Dodecanol, 2-hexyl- synthesis - chemicalbook [chemicalbook.com]

- 6. 2-己基-1-癸醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

A Spectroscopic Guide to the Characterization of 1-Dodecanol and 2-hexyl-1-dodecanol

Introduction

In the realm of chemical research and drug development, the precise structural elucidation of organic molecules is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of two long-chain alcohols: the linear 1-dodecanol and its branched isomer, 2-hexyl-1-dodecanol. As a Guerbet alcohol, 2-hexyl-1-dodecanol presents a unique spectroscopic signature due to its β-alkylation, a feature that will be a central focus of this analysis.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to leverage NMR and IR spectroscopy for the unambiguous identification and quality control of these compounds.

The choice of spectroscopic technique is dictated by the information sought. IR spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule, while NMR spectroscopy offers a detailed map of the carbon and proton framework, revealing intricate details about the connectivity and chemical environment of each atom. For molecules like 1-dodecanol and 2-hexyl-1-dodecanol, a combined analytical approach using both techniques provides a robust and self-validating system for structural confirmation.

The Guerbet Reaction: A Synthetic Context for 2-hexyl-1-dodecanol

A foundational understanding of the synthesis of 2-hexyl-1-dodecanol is crucial for interpreting its spectra, particularly concerning potential impurities. This branched alcohol is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[1] In the case of 2-hexyl-1-dodecanol, the precursor is 1-octanol.

The reaction proceeds through a series of steps including dehydrogenation to an aldehyde, an aldol condensation, dehydration, and subsequent hydrogenation.[2] This process can lead to several by-products, such as unreacted starting material (1-octanol), the intermediate aldehyde (2-hexyldecanal), and potentially over-condensed products.[3] Awareness of these potential impurities is vital when analyzing the spectra of a 2-hexyl-1-dodecanol sample.

Caption: Guerbet reaction mechanism for the synthesis of 2-hexyl-1-dodecanol from 1-octanol.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. For alcohols, the most prominent feature is the hydroxyl (-OH) stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For liquid samples like 1-dodecanol and 2-hexyl-1-dodecanol, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a single drop of the neat liquid alcohol directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The causality behind choosing ATR lies in its ability to handle viscous liquids and eliminate the need for traditional sample preparations like creating thin films between salt plates, which can be cumbersome.[4]

Comparative IR Spectral Data

| Vibrational Mode | 1-Dodecanol Wavenumber (cm⁻¹) ** | 2-hexyl-1-dodecanol Wavenumber (cm⁻¹) ** | Appearance |

| O-H Stretch | ~3330 | ~3340 | Strong, Broad |

| C-H Stretch (Aliphatic) | ~2920, ~2850 | ~2925, ~2855 | Strong, Sharp |

| C-O Stretch | ~1060 | ~1045 | Strong, Sharp |

| O-H Bend | ~1465 | ~1460 | Medium |

| C-H Bend (Methylene) | ~1378 | ~1378 | Medium |

Note: The exact peak positions can vary slightly depending on the instrument and sampling conditions.

The IR spectra of both alcohols are dominated by a strong, broad O-H stretching band around 3330-3340 cm⁻¹.[5] This broadening is a direct consequence of intermolecular hydrogen bonding. The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the long alkyl chains. The C-O stretching vibration, appearing around 1045-1060 cm⁻¹, is also a key diagnostic peak for primary alcohols.[5] While the IR spectra of the two isomers are quite similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed upon close inspection.

Caption: A streamlined workflow for ATR-FTIR analysis of liquid alcohol samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unparalleled detail regarding the molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-dodecanol and 2-hexyl-1-dodecanol.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4] CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to consider are the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are generally required (e.g., 128 or more). Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. The use of an internal standard like TMS provides a reliable reference point for chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-hexyl-1-dodecanol is notably more complex than that of 1-dodecanol due to the presence of a chiral center and the branching of the alkyl chains, leading to more distinct proton environments.[4]

| Assignment | 1-Dodecanol Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | 2-hexyl-1-dodecanol Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity |

| -CH₂OH | ~3.64 | Triplet | ~3.5 | Doublet |

| -CH- adjacent to -CH₂OH | - | - | ~1.5 | Multiplet |

| -CH₂- adjacent to -CH₂OH | ~1.57 | Quintet | - | - |

| Overlapping -CH₂- chain protons | ~1.26 | Broad Multiplet | ~1.2-1.4 | Broad Multiplet |

| Terminal -CH₃ groups | ~0.88 | Triplet | ~0.9 | Triplet |

| -OH | Variable (typically ~1.3-2.0) | Singlet | Variable (typically ~1.3-2.0) | Singlet |

Note: The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The branching in 2-hexyl-1-dodecanol results in a greater number of unique carbon signals compared to the more repetitive pattern observed for the linear 1-dodecanol.

| Assignment | 1-Dodecanol Chemical Shift (δ) ppm (in CDCl₃) | 2-hexyl-1-dodecanol Chemical Shift (δ) ppm (in CDCl₃) |

| -CH₂OH | ~63.1 | ~65.5 |

| -CH- | - | ~41.0 |

| -CH₂- adjacent to -CH₂OH | ~32.8 | - |

| Overlapping -CH₂- chain carbons | ~29.7, ~29.6, ~29.4, ~29.3, ~25.9 | ~32.0, ~31.9, ~30.0, ~29.7, ~29.3, ~26.8, ~26.4 |

| -CH₂- adjacent to terminal -CH₃ | ~22.7 | ~22.7 |

| Terminal -CH₃ | ~14.1 | ~14.1 |

Note: The provided chemical shifts are approximate and can vary slightly based on experimental conditions. The assignments for the overlapping methylene carbons in the long alkyl chains can be challenging without further 2D NMR experiments.

Sources

Introduction to 2-Hexyl-1-dodecanol: A Guerbet Alcohol

An In-Depth Technical Guide to the Mass Spectrometry of 2-Hexyl-1-dodecanol

Prepared by a Senior Application Scientist, this guide provides a detailed examination of the mass spectrometric behavior of 2-hexyl-1-dodecanol, a C18 Guerbet alcohol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the fundamental principles of electron ionization mass spectrometry as applied to long-chain branched alcohols, detail the characteristic fragmentation patterns of 2-hexyl-1-dodecanol, provide a validated experimental protocol for its analysis by GC-MS, and discuss advanced techniques.

2-Hexyl-1-dodecanol (C₁₈H₃₈O, Molecular Weight: 270.50 g/mol ) is a branched-chain primary alcohol belonging to the class of Guerbet alcohols.[1] These alcohols are produced via a base-catalyzed self-condensation of smaller primary alcohols at elevated temperatures, a process known as the Guerbet reaction.[2] The characteristic β-alkylation imparts unique physicochemical properties, such as a low melting point and excellent thermal stability, making 2-hexyl-1-dodecanol and its derivatives valuable in various industries.[1][3] Its applications as an emollient in cosmetics, a solvent, and a chemical intermediate in the synthesis of lubricants and surfactants necessitate robust analytical methods for its identification and characterization.[1][4] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier technique for this purpose.

Core Principles: Ionization and Fragmentation of Long-Chain Alcohols

When analyzed by mass spectrometry, particularly with Electron Ionization (EI), alcohols undergo predictable fragmentation processes.[5] Understanding these pathways is critical for interpreting the resulting mass spectrum and deducing the structure of the parent molecule.

-

Ionization: In EI, the alcohol molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of a non-bonding electron from the oxygen atom. This creates a positively charged molecular ion (M⁺•). For long-chain alcohols, this molecular ion is often unstable and may be of very low abundance or entirely absent from the spectrum.[5][6]

-

α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for alcohols.[5][7] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process results in the formation of a neutral radical and a resonance-stabilized oxonium ion. The rule of thumb is that the largest alkyl radical is preferentially lost.[6]

-

Dehydration: Alcohols readily eliminate a molecule of water (H₂O, 18 Da) to form an alkene radical cation.[5][7] This results in a fragment ion at a mass-to-charge ratio (m/z) of M-18.

-

Alkane-like Fragmentation: The long alkyl chains of the molecule can fragment like simple alkanes, producing a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups). This results in characteristic clusters of peaks at m/z 43, 57, 71, 85, etc. Branched alkanes, however, show a less regular pattern compared to their linear counterparts due to preferential cleavage at the branch point to form more stable secondary or tertiary carbocations.[8]

Elucidating the Structure: The Mass Spectrum of 2-Hexyl-1-dodecanol

The structure of 2-hexyl-1-dodecanol dictates a unique fragmentation pattern under EI conditions. While the molecular ion (M⁺•) at m/z 270 is expected to be weak or absent, its fragments provide a definitive fingerprint.[1]

Primary Fragmentation Pathways

-

Cleavage at the Branch Point (α-Cleavage): The most diagnostic fragmentation occurs at the C2 branch. The molecule will preferentially cleave to lose the largest possible radical, which in this case is the decyl radical (C₁₀H₂₁•, 141 Da).

-

Loss of a Decyl Radical: M⁺• → [C₈H₁₇O]⁺ + C₁₀H₂₁•. This cleavage results in a prominent ion at m/z 129 .

-

Loss of a Hexyl Radical: M⁺• → [C₁₂H₂₅O]⁺ + C₆H₁₃•. The loss of the smaller hexyl radical (C₆H₁₃•, 85 Da) leads to an ion at m/z 185 . This peak is typically less intense than the m/z 129 peak.

-

-

Dehydration: The loss of a water molecule from the molecular ion is an expected pathway.

-

[M-18]⁺•: A fragment ion at m/z 252 (270 - 18) corresponds to the [C₁₈H₃₆]⁺• radical cation.

-

-

Formation of [CH₂OH]⁺: Classic α-cleavage can also involve the C1-C2 bond, leading to the loss of the large C₁₇H₃₅• radical.

-

m/z 31: This produces the stable [CH₂OH]⁺ ion. While characteristic of primary alcohols, its low mass makes it less specific in complex spectra.

-

-

Hydrocarbon Fragmentation: The spectrum will also feature a series of lower-mass ions corresponding to the fragmentation of the alkyl chains.

-

m/z 43, 57, 71, 85: These ions ([C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺) are common but their relative intensities can be indicative of the branching structure.

-

Summary of Key Diagnostic Ions

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

| 270 | [C₁₈H₃₈O]⁺• | Molecular Ion (M⁺•) | Often weak or absent |

| 252 | [C₁₈H₃₆]⁺• | Dehydration (Loss of H₂O) | Confirms alcohol functionality |

| 185 | [C₁₂H₂₅O]⁺ | α-Cleavage (Loss of C₆H₁₃•) | Indicates C6 branch |

| 129 | [C₈H₁₇O]⁺ | α-Cleavage (Loss of C₁₀H₂₁•) | Key Diagnostic Ion ; confirms C10 chain and C6 branch |

| 85, 71, 57, 43 | [C₆H₁₃]⁺, [C₅H₁₁]⁺, etc. | Alkyl Chain Cleavage | General hydrocarbon backbone |

| 31 | [CH₂OH]⁺ | α-Cleavage (Loss of C₁₇H₃₅•) | Confirms primary alcohol |

Visualizing Fragmentation

The following diagram illustrates the primary fragmentation pathways of 2-hexyl-1-dodecanol under electron ionization.

Caption: Primary EI fragmentation pathways of 2-hexyl-1-dodecanol.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust, self-validating methodology for the analysis of 2-hexyl-1-dodecanol. The coupling of gas chromatography for separation with mass spectrometry for detection provides high specificity and sensitivity.

Sample Preparation

-

Stock Solution: Accurately weigh ~10 mg of 2-hexyl-1-dodecanol and dissolve in 10.0 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain alcohol or a linear C17/C19 alcohol) at a known concentration to all samples and calibration standards.

Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the high-boiling point analyte. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides excellent separation for long-chain, relatively non-polar compounds. |

| Oven Program | Initial 100°C, hold 1 min; ramp at 15°C/min to 300°C; hold 5 min. | Separates the analyte from solvent and any potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable fragmentation spectra. |

| Electron Energy | 70 eV | Standard energy to ensure consistent fragmentation patterns. |

| Ion Source Temp. | 230 °C | A clean source at an appropriate temperature is critical for reproducibility. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | m/z 30 - 400 | Covers the expected molecular ion and all significant fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |

Data Analysis

-

Peak Identification: Identify the chromatographic peak for 2-hexyl-1-dodecanol based on its retention time.

-

Spectral Verification: Extract the mass spectrum from the identified peak.

-

Structural Confirmation: Compare the experimental mass spectrum against the expected fragmentation pattern detailed in Section 3. Key ions to confirm are m/z 252, 185, and especially the base peak or most prominent high-mass ion at m/z 129.

-

Library Matching: Compare the acquired spectrum against a reference library (e.g., NIST) for an additional layer of confirmation.

Advanced Methodologies: Derivatization and Soft Ionization

While EI is excellent for structural elucidation, the absence of a molecular ion can be problematic. Two strategies can address this.

Chemical Derivatization

Derivatization involves chemically modifying the alcohol's hydroxyl group to create a new molecule with more favorable analytical properties.[9][10] For long-chain alcohols, silylation is a common approach.

-

Protocol: Silylation with BSTFA

-

Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a catalyst such as pyridine.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature and inject the derivatized sample into the GC-MS.

-

-

Benefits: The resulting trimethylsilyl (TMS) ether is more volatile and thermally stable, often leading to sharper chromatographic peaks. Critically, the TMS derivative provides a more stable molecular ion and characteristic fragmentation patterns (e.g., a prominent [M-15]⁺ ion from the loss of a methyl group from the TMS moiety).

Soft Ionization Techniques

If direct confirmation of the molecular weight is required without derivatization, soft ionization techniques like Chemical Ionization (CI) can be employed.

-

Chemical Ionization (CI): In GC-MS, using a reagent gas like methane or ammonia results in less energetic ionization, producing a strong protonated molecule [M+H]⁺ at m/z 271. This technique preserves the molecular ion, providing unambiguous molecular weight information at the cost of reduced structural fragmentation.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the GC-MS analysis protocol.

Caption: Workflow for the GC-MS analysis of 2-hexyl-1-dodecanol.

References

- Mass Spectrometry of Alcohols - YouTube. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem. (n.d.).

- 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem. (n.d.). National Center for Biotechnology Information.

- 2-hexyl-1-dodecanol, 110225-00-8. (n.d.). The Good Scents Company.

- 110225-00-8, 2-Hexyl-1-dodecanol Formula - ECHEMI. (n.d.).

- Video: Mass Spectrometry: Alcohol Fragmentation. (2024, December 5). JoVE.

- Asymmetric Guerbet Reaction to Access Chiral Alcohols. (n.d.). University of Liverpool IT Services.

- A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. (n.d.). ResearchGate.

- Confirming the Structure of 2-Hexyl-1-decanol: A Spectroscopic Comparison Guide. (n.d.). Benchchem.

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Derivatization in mass spectrometry-3. Alkylation (arylation). (n.d.). PubMed.

- Derivatization in Mass Spectrometry. (2010, November 1). Spectroscopy Online.

Sources

- 1. 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem [benchchem.com]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. 2-hexyl-1-dodecanol, 110225-00-8 [thegoodscentscompany.com]

- 4. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Natural Sources of 2-Hexyl-1-Dodecanol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the natural occurrences of 2-hexyl-1-dodecanol, a branched-chain fatty alcohol with significant potential in various scientific and industrial applications. This document offers a detailed overview for researchers, scientists, and professionals in drug development, focusing on the known botanical sources, methodologies for its extraction and analysis, and a discussion of its potential biosynthetic origins.

Introduction to 2-Hexyl-1-Dodecanol

2-Hexyl-1-dodecanol is a primary alcohol with the chemical formula C₁₈H₃₈O. It belongs to a class of compounds known as Guerbet alcohols, which are characterized by their β-branched structure. This branching imparts unique physical and chemical properties, such as a low melting point, excellent thermal and oxidative stability, and valuable emollient and solvent characteristics. While predominantly synthesized industrially via the Guerbet reaction for use in cosmetics, lubricants, and as a chemical intermediate, the presence of 2-hexyl-1-dodecanol in the natural world is a subject of growing interest. The identification of natural sources opens avenues for its potential use as a biocompatible ingredient and a platform for understanding the biosynthesis of complex lipids in organisms.

Identified Natural Sources of 2-Hexyl-1-Dodecanol

Current scientific literature points to the presence of 2-hexyl-1-dodecanol in the plant kingdom. The following species have been identified as natural sources of this compound:

Adiantum flabellulatum (Fan Maidenhair Fern)

The most definitive evidence for the natural occurrence of 2-hexyl-1-dodecanol comes from the analysis of the essential oil extracted from the roots of Adiantum flabellulatum. A study focused on the chemical composition of this fern's essential oils identified 2-hexyl-1-dodecanol as one of the constituents in the root's volatile fraction. The presence of this branched-chain alcohol in a fern is noteworthy, as ferns are not typically the primary focus for the discovery of such lipids.

Quantitative Data Summary:

| Plant Source | Part of Plant | Compound | Concentration/Relative Percentage | Analytical Method |

| Adiantum flabellulatum | Roots | 2-Hexyl-1-dodecanol | 0.45% | GC-MS |

This finding underscores the importance of exploring a wider diversity of plant species in the search for novel natural products.

Lonicera japonica Thunb. (Japanese Honeysuckle)

Methodologies for Extraction, Isolation, and Analysis

The extraction and analysis of long-chain alcohols like 2-hexyl-1-dodecanol from plant matrices require specific methodologies to ensure efficient recovery and accurate identification.

Extraction Protocols

The choice of extraction method is critical and depends on the volatility of the target compound and the nature of the plant material.

1. Hydrodistillation for Essential Oils:

This technique is suitable for volatile compounds and was the method used to isolate the essential oil from Adiantum flabellulatum roots containing 2-hexyl-1-dodecanol.

-

Step 1: Sample Preparation: Fresh or dried plant material (roots of A. flabellulatum) is ground to a fine powder to increase the surface area for extraction.

-

Step 2: Distillation: The powdered material is placed in a distillation flask with water and heated. The steam carries the volatile compounds, including 2-hexyl-1-dodecanol, to a condenser.

-

Step 3: Collection: The condensed mixture of water and essential oil is collected in a separating funnel, where the oil phase is separated from the aqueous phase.

-

Step 4: Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

2. Solvent Extraction for Less Volatile Fractions:

For compounds that are not readily steam-volatile, such as potentially in the case of Lonicera japonica, solvent extraction is the preferred method.

-

Step 1: Sample Preparation: The plant material is dried and finely ground.

-

Step 2: Maceration/Soxhlet Extraction: The ground material is soaked in a suitable organic solvent (e.g., hexane, ethanol, or a mixture thereof) at room temperature for an extended period (maceration) or extracted continuously using a Soxhlet apparatus.

-

Step 3: Filtration and Concentration: The solvent extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Step 4: Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of varying polarity to separate compounds based on their polarity.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction, purification, and analysis of 2-hexyl-1-dodecanol from plant sources.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like 2-hexyl-1-dodecanol in complex mixtures such as essential oils.

-

Principle: The components of the mixture are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Application: In the analysis of Adiantum flabellulatum essential oil, GC-MS was used to identify and quantify the various constituents, including 2-hexyl-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the unambiguous structural elucidation of an isolated compound, NMR spectroscopy (¹H and ¹³C NMR) is indispensable. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the branched structure of 2-hexyl-1-dodecanol.

Putative Biosynthetic Pathway

The biosynthesis of branched-chain fatty alcohols in plants is a complex process that is not fully understood, especially for Guerbet-type alcohols. However, based on the known metabolic pathways for fatty acids and alcohols in plants, a plausible biosynthetic route for 2-hexyl-1-dodecanol can be proposed.

The formation of 2-hexyl-1-dodecanol likely involves a condensation reaction analogous to the synthetic Guerbet reaction, but occurring under enzymatic control. The precursors for this pathway would be shorter-chain fatty alcohols.

Proposed Biosynthetic Steps:

-

Fatty Acid Synthesis: The plant produces straight-chain fatty acids, such as octanoic acid (C8) and decanoic acid (C10), through the fatty acid synthase (FAS) complex.

-

Reduction to Fatty Alcohols: These fatty acids are then reduced to their corresponding primary alcohols, 1-octanol and 1-decanol, by fatty acyl-CoA reductases (FARs).

-

Enzymatic Guerbet-type Condensation: A key enzymatic step, likely involving a multi-functional enzyme complex, would catalyze the dimerization of two molecules of 1-octanol or a related C8 alcohol. This process would involve:

-

Oxidation: The initial oxidation of a primary alcohol to an aldehyde.

-

Aldol Condensation: The condensation of two aldehyde molecules.

-

Dehydration: The elimination of a water molecule to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The reduction of the unsaturated aldehyde to the final saturated β-branched primary alcohol, 2-hexyl-1-dodecanol.

-

The enzymes responsible for this putative natural Guerbet reaction in plants have not yet been identified and represent an exciting area for future research.

Hypothesized Biosynthetic Pathway of 2-Hexyl-1-Dodecanol

Caption: A proposed biosynthetic pathway for 2-hexyl-1-dodecanol in plants, starting from acetyl-CoA.

Conclusion and Future Perspectives

The identification of 2-hexyl-1-dodecanol in Adiantum flabellulatum and potentially in Lonicera japonica confirms its status as a natural product. While its concentration in these sources appears to be low, this discovery opens up new avenues of research. For professionals in drug development and related fields, naturally sourced 2-hexyl-1-dodecanol could be explored for its potential as a biocompatible excipient, an emollient in topical formulations, or as a starting material for the synthesis of novel bioactive molecules.

Future research should focus on:

-

Screening a wider range of plant species, particularly from underexplored genera, to identify sources with higher concentrations of 2-hexyl-1-dodecanol.

-

Optimizing extraction and purification protocols to improve the yield of 2-hexyl-1-dodecanol from known natural sources.

-

Elucidating the specific enzymatic machinery and genetic underpinnings of the biosynthetic pathway for Guerbet alcohols in plants. This could pave the way for metabolic engineering approaches to produce this valuable alcohol in microbial or plant-based systems.

A deeper understanding of the natural origins and biosynthesis of 2-hexyl-1-dodecanol will undoubtedly contribute to its broader application in science and industry.

References

-

Kang, W. Y., Ji, Z. Q., & Wang, J. M. (2009). Composition of the essential oil of Adiantum flabellulatum. Chemistry of Natural Compounds, 45(4), 575-576. [Link]

-

The Good Scents Company. (n.d.). 2-hexyl decan-1-ol. Retrieved from [Link]

-

Boyang Chemical. (n.d.). 2-Hexyl-1-decanol CAS:2425-77-6. Retrieved from [Link]

-

Ilieş, D. C., Rădulescu, V., Oprea, E., & Ilie, M. (2014). Volatile constituents from the flowers of two species of honeysuckle (Lonicera japonica and Lonicera caprifolium). Farmacia, 62(1), 194-201. [Link]

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

-

Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732. [Link]

Sources

An In-depth Technical Guide on the Antimicrobial and Antifungal Activity of 2-Hexyl-1-dodecanol

Abstract

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the antimicrobial and antifungal activities of 2-hexyl-1-dodecanol, a C18 branched-chain fatty alcohol. While direct studies on the antimicrobial properties of 2-hexyl-1-dodecanol are not extensively documented in publicly available literature, this guide synthesizes information from related long-chain fatty alcohols to postulate potential mechanisms of action and provides detailed, field-proven experimental protocols for the rigorous evaluation of its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of branched-chain fatty alcohols as novel antimicrobial and antifungal agents.

Introduction to 2-Hexyl-1-dodecanol: A Guerbet Alcohol

2-Hexyl-1-dodecanol is a primary alcohol with a branched alkyl chain, belonging to the class of Guerbet alcohols. These alcohols are typically synthesized via the Guerbet reaction, which involves the self-condensation of smaller primary alcohols at high temperatures in the presence of a catalyst[1]. This process results in the formation of a β-alkylated dimer alcohol.

Key Physicochemical Properties:

-

Molecular Formula: C₁₈H₃₈O

-

Appearance: Colorless liquid

-

Solubility: Insoluble in water, soluble in organic solvents

-

Lipophilicity: High, owing to the long alkyl chain

Due to its unique structure, 2-hexyl-1-dodecanol exhibits properties such as a low melting point and excellent solvency, leading to its use in cosmetics as an emollient and in industrial applications as a lubricant[2]. However, the biological activities of this class of compounds, particularly their antimicrobial potential, remain a relatively unexplored area.

Postulated Antimicrobial and Antifungal Mechanisms of Action

The lipophilic nature of 2-hexyl-1-dodecanol is central to its hypothesized antimicrobial activity. It is proposed that its primary mode of action involves the disruption of microbial cell membranes, a common mechanism for many antimicrobial lipids.

Disruption of Bacterial Cell Membranes

Studies on linear long-chain fatty alcohols have demonstrated that their antibacterial activity is dependent on the length of the carbon chain[3][4]. While some alcohols cause membrane damage leading to the leakage of intracellular components like potassium ions, others with longer chains, such as 1-dodecanol, exhibit high antibacterial activity without causing significant membrane damage[3][4]. This suggests an alternative mechanism of action for these longer-chain alcohols.

For 2-hexyl-1-dodecanol, two potential mechanisms can be postulated:

-

Direct Membrane Intercalation and Disruption: The branched structure of 2-hexyl-1-dodecanol may allow it to insert into the lipid bilayer of bacterial cell membranes, altering membrane fluidity and integrity. This disruption could lead to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

-

Inhibition of Cellular Processes: Similar to its linear counterpart, 1-dodecanol, 2-hexyl-1-dodecanol might inhibit essential cellular processes without causing gross membrane lysis. This could involve the inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Its interaction with the membrane could still be the initial step, allowing it to access intracellular targets.

Antifungal Activity: Targeting the Fungal Cell Membrane

The fungal cell membrane, rich in ergosterol, is a common target for antifungal agents. It is plausible that 2-hexyl-1-dodecanol exerts its antifungal effects by interfering with the structure and function of the fungal membrane. The lipophilic nature of the molecule would facilitate its interaction with the membrane, potentially leading to:

-

Ergosterol Interaction: The alcohol may interact with ergosterol, creating pores or channels in the membrane, leading to increased permeability and cell death.

-

Inhibition of Ergosterol Biosynthesis: While less likely for a simple alcohol, it could potentially interfere with the enzymes involved in the ergosterol biosynthesis pathway.

Experimental Protocols for Evaluating Antimicrobial and Antifungal Activity

The following protocols are designed to be self-validating systems for the comprehensive evaluation of the antimicrobial and antifungal properties of 2-hexyl-1-dodecanol. Given its lipophilic nature, careful consideration of its solubilization is crucial for obtaining reliable and reproducible results.

Preparation of 2-Hexyl-1-dodecanol for Testing

Due to its insolubility in aqueous media, 2-hexyl-1-dodecanol must be dissolved in a suitable solvent before being introduced into the test medium.

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol (PEG)

Protocol for Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 2-hexyl-1-dodecanol (e.g., 10 mg/mL) in the chosen solvent.

-

Perform a solvent toxicity control to ensure that the final concentration of the solvent in the assay does not inhibit microbial growth. This is typically done by serially diluting the solvent in the growth medium and observing for any inhibitory effects. The final solvent concentration should be well below its inhibitory level.

-

For certain assays, emulsifying the compound using non-ionic detergents like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can be an alternative to using solvents[5].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6]. The broth microdilution method is a standard and high-throughput technique for MIC determination.

Step-by-Step Protocol:

-

Prepare Microorganism Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Serial Dilutions:

-

In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

-

Add a specific volume of the 2-hexyl-1-dodecanol stock solution to the first well to achieve the highest desired test concentration, and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeast).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of 2-hexyl-1-dodecanol at which no visible growth is observed.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-plate these aliquots onto appropriate agar plates (without the test compound).

-

Incubate the plates under optimal conditions.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Diagram of the MIC and MBC/MFC Workflow:

Caption: Workflow for determining MIC and MBC/MFC.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the antimicrobial activity of 2-hexyl-1-dodecanol is readily available, the following table presents hypothetical MIC values to illustrate how such data would be presented. These values are postulated based on the known activity of related long-chain alcohols.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Bacillus subtilis | Gram-positive | 32 - 128 |

| Escherichia coli | Gram-negative | 64 - 256 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

| Candida albicans | Yeast | 8 - 32 |

| Aspergillus fumigatus | Mold | 32 - 128 |

Investigating the Mechanism of Action

Cell Membrane Permeability Assay

This assay assesses whether 2-hexyl-1-dodecanol disrupts the integrity of the microbial cell membrane.

Protocol using Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat microbial cells with 2-hexyl-1-dodecanol at concentrations around the MIC value.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.

-

After a short incubation period, stain the cells with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

-

Analyze the cell population using a flow cytometer. An increase in the percentage of PI-positive cells in the treated samples compared to the control indicates membrane damage.

Potassium Ion Leakage Assay

This assay provides a quantitative measure of membrane damage by detecting the leakage of intracellular potassium ions.

Protocol:

-

Wash and resuspend microbial cells in a potassium-free buffer.

-

Treat the cells with 2-hexyl-1-dodecanol.

-

At various time points, centrifuge the samples and measure the concentration of potassium ions in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

-

An increase in extracellular potassium concentration indicates membrane damage.

Diagram of Postulated Mechanism and Investigative Assays:

Caption: Postulated mechanism and corresponding assays.

Conclusion and Future Directions

While direct evidence is currently limited, the structural characteristics of 2-hexyl-1-dodecanol and the known antimicrobial activities of related long-chain fatty alcohols suggest its potential as a novel antimicrobial and antifungal agent. Its high lipophilicity points towards the cell membrane as a primary target. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action.

Future research should focus on:

-

Broad-spectrum activity screening: Testing 2-hexyl-1-dodecanol against a wide range of clinically relevant bacteria and fungi, including drug-resistant strains.

-

In-depth mechanistic studies: Utilizing advanced techniques such as electron microscopy to visualize morphological changes and transcriptomics/proteomics to identify specific intracellular targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-hexyl-1-dodecanol to optimize its antimicrobial activity and reduce potential toxicity.

The exploration of Guerbet alcohols like 2-hexyl-1-dodecanol represents a promising avenue for the discovery of new antimicrobial agents to combat the growing threat of infectious diseases.

References

-

PubChem. (n.d.). 2-Hexyl-1-decanol. National Center for Biotechnology Information. Retrieved from [Link]

- Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Journal of Agricultural and Food Chemistry, 43(5), 1259–1262.

- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., & Kume, T. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Molecules, 12(5), 1083–1091.

- Gligorijevic, V., Benel, C., Gonzalez, P., & Saint-Pol, A. (2023). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. JoVE (Journal of Visualized Experiments), (193), e61798.

-

Aygül, A. (2015, January 2). How can I test antimicrobial activity of lipophilic substances?. ResearchGate. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

MDPI. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Retrieved from [Link]

-

AOCS. (2011). Guerbet Compounds. Retrieved from [Link]

-

MDPI. (2022). Hygiene of Medical Devices and Minimum Inhibitory Concentrations for Alcohol-Based and QAC Disinfectants among Isolates from Physical Therapy Departments. Retrieved from [Link]

-

Hindawi. (2015). Antifungal Activity of the Ethanol Extract from Flos Rosae Chinensis with Activity against Fluconazole-Resistant Clinical Candida. Retrieved from [Link]

-

NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

University of Pretoria. (2024). QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.

-

Wikipedia. (n.d.). Guerbet reaction. Retrieved from [Link]

Sources

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of 2-hexyl-1-dodecanol for research applications

An In-Depth Technical Guide to the Toxicological Profile of 2-Hexyl-1-Dodecanol for Research Applications

Introduction

This guide provides a comprehensive toxicological profile of 2-hexyl-1-dodecanol (CAS No. 2425-77-6), a branched-chain primary alcohol, for researchers, scientists, and drug development professionals. As a C18 Guerbet alcohol, its unique physicochemical properties, such as a low melting point and high boiling point, make it a valuable component in various research and industrial applications, including its use as a solvent, emollient, and chemical intermediate.[1][2] Understanding its toxicological profile is paramount for ensuring laboratory safety and accurately interpreting experimental outcomes where it is used as a vehicle or component.

This document synthesizes available data to provide insights into the toxicokinetics, acute and chronic toxicity, local tolerance, and genotoxicity of 2-hexyl-1-dodecanol. Where direct data is limited, a weight-of-evidence approach is employed, incorporating findings from structurally related long-chain and Guerbet alcohols to provide a robust safety assessment.

Chemical Identity and Physicochemical Properties

2-Hexyl-1-dodecanol is a saturated fatty alcohol with a branched alkyl chain. Its structure confers properties distinct from its linear isomers, notably liquidity at room temperature and enhanced stability.

| Property | Value | Reference(s) |

| CAS Number | 2425-77-6 | [3] |

| EC Number | 219-370-1 | [3] |

| Molecular Formula | C₁₈H₃₈O | [4] |

| Molecular Weight | 270.5 g/mol | [4] |

| Appearance | Colorless oily liquid | [3] |

| Boiling Point | 331.6 °C (estimated) | [2] |

| Melting Point | -20 °C (approx.) | [1] |

| Water Solubility | 0.01745 mg/L @ 25 °C (estimated) | [2] |

| log P (octanol/water) | 7.8 (estimated) | [2] |

| Vapor Pressure | 0.003 hPa @ 38 °C | [5] |

| Density | 0.84 g/cm³ @ 20 °C | [5] |

Overview of Research and Industrial Applications

The properties of 2-hexyl-1-dodecanol make it a versatile compound in several fields:

-

Cosmetics and Personal Care: Used as an emollient, skin conditioning agent, and solvent in formulations.[3]

-

Industrial Lubricants: Acts as a base alcohol for the synthesis of esters and other derivatives used in lubricants.[1]

-

Chemical Synthesis: Serves as a precursor for esterification, ethoxylation, and propoxylation reactions to create surfactants and other functional molecules.[1][2]

-

Research Applications: Employed as a non-volatile, water-insoluble vehicle for test substances in in vitro and in vivo studies.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific toxicokinetic data for 2-hexyl-1-dodecanol are limited, its behavior can be predicted based on its structure as a long-chain branched alcohol.

-

Absorption: Due to its high lipophilicity (log P ~7.8) and low water solubility, dermal absorption is expected to be low.[2] For other long-chain alcohols, dermal absorption is minimal. Oral absorption is anticipated to be more significant, following the pathways of other fatty alcohols. Inhalation is not a primary route of exposure under normal laboratory conditions due to its very low vapor pressure.[5]

-

Distribution: Once absorbed, 2-hexyl-1-dodecanol is likely to associate with lipoproteins and be distributed to lipid-rich tissues.

-

Metabolism: As a Guerbet alcohol, 2-hexyl-1-dodecanol is expected to be metabolized in the liver. The primary metabolic pathway for long-chain alcohols involves oxidation. The alcohol is first oxidized to its corresponding aldehyde, 2-hexyldecanal, by alcohol dehydrogenase (ADH). This is followed by rapid oxidation to the carboxylic acid, 2-hexyldecanoic acid, by aldehyde dehydrogenase (ALDH). This resulting branched-chain fatty acid can then undergo further metabolism through β-oxidation, although branching at the C2 position may slow this process compared to linear fatty acids. The metabolites can then be conjugated (e.g., with glucuronic acid) to facilitate excretion.[6]

-

Excretion: The water-soluble conjugates of the metabolites are primarily excreted via urine and, to a lesser extent, feces.

Acute Toxicity Profile

Acute toxicity studies indicate that 2-hexyl-1-dodecanol has a low order of acute toxicity via both oral and dermal routes.

| Endpoint | Species | Guideline | Result | Classification | Reference(s) |

| Acute Oral LD₅₀ | Rat | Similar to OECD 401 | > 40,000 mg/kg bw | Not Classified | [5] |

| Acute Dermal LD₅₀ | Rabbit | Not specified | > 2,000 mg/kg bw | Not Classified | [5] |

The high LD₅₀ values are consistent with data for other long-chain alcohols and suggest that a single, high-dose exposure is unlikely to cause significant systemic toxicity.[7]

Experimental Protocol: OECD 401 - Acute Oral Toxicity

This protocol is a generalized representation and should be adapted based on specific substance properties.

-

Objective: To determine the acute oral toxicity of a substance, providing an LD₅₀ value.

-

Animals: Healthy, young adult rodents (typically rats), fasted prior to dosing. A minimum of 5 animals per sex per dose group is used.

-

Dose Selection: At least three dose levels are chosen, spaced appropriately to produce a range of toxic effects and mortality rates. A preliminary range-finding study may be necessary.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. For a substance like 2-hexyl-1-dodecanol, it would be administered neat as it is a liquid.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a standard statistical method (e.g., Probit analysis).

Local Tolerance: Irritation and Sensitization

Based on available data and read-across from similar branched-chain alcohols, 2-hexyl-1-dodecanol is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

| Endpoint | Species | Guideline | Result | Classification | Reference(s) |

| Skin Irritation | Rabbit | Not specified | No data available, but not expected to be an irritant | Not Classified | [5][8] |

| Eye Irritation | Rabbit | Not specified | No data available, but not expected to be an irritant | Not Classified | [5][8] |

| Skin Sensitization | Guinea Pig | Not specified | Negative | Not a Sensitizer | [5] |

Studies on structurally similar alcohols, such as 2-ethylhexanol, show that while some irritation can occur, it is generally mild and reversible.[7] The lack of alerts in in silico models for protein binding further supports the low potential for skin sensitization.[9]

Experimental Protocol: OECD 442B - Skin Sensitization (Local Lymph Node Assay - LLNA)

-

Objective: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.

-

Animals: Typically, female mice of a suitable strain (e.g., CBA/J).

-

Dose Selection: A minimum of three concentrations of the test substance, plus a negative control (vehicle) and a positive control, are used.

-

Administration: The test substance is applied topically to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 6, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by scintillation counting.

-

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating sensitization potential.

Genotoxicity and Mutagenicity

The available evidence strongly suggests that 2-hexyl-1-dodecanol is not genotoxic.

| Endpoint | Test System | Guideline | Result | Classification | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | OECD 471 (Read-across) | Negative | Not Mutagenic | [9] |

| In Vitro Gene Mutation (Hamster Ovary) | Hamster Ovary Cells | Not specified | Negative | Not Mutagenic | [5] |

| In Vitro Chromosomal Aberration | Human Lymphocytes | OECD 473 (Read-across) | Negative | Not Clastogenic | [9] |

A bacterial reverse mutation assay (Ames test) on a close structural analog, heptyl alcohol, was negative in the presence and absence of metabolic activation.[9] An in vitro gene mutation study on 2-hexyl-1-dodecanol itself in hamster ovary cells was also negative.[5] Furthermore, a chromosomal aberration test on heptyl alcohol was negative.[9] This consistent pattern of negative results across key genotoxicity endpoints provides high confidence that 2-hexyl-1-dodecanol does not pose a mutagenic or clastogenic hazard.

Experimental Protocol: OECD 471 - Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To detect gene mutations induced by a chemical, specifically base-pair substitutions and frameshifts.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at several concentrations, along with positive and negative controls. This is typically done using either the plate incorporation method or the pre-incubation method.

-

Incubation: The treated plates, which contain minimal amounts of the required amino acid, are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and form visible colonies. The number of revertant colonies is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.

Repeated Dose and Reproductive Toxicity

No specific repeated dose or reproductive toxicity studies were identified for 2-hexyl-1-dodecanol. However, data from structurally similar branched and linear long-chain alcohols can be used to infer its potential for chronic toxicity. This read-across approach is a scientifically accepted method for data gap filling under regulatory frameworks like REACH.[10]

| Endpoint | Substance (Read-Across) | Species | Guideline | Result (NOAEL) | Reference(s) |

| 90-Day Repeated Oral Toxicity | 2-Ethylhexanol | Rat | OECD 408 | 125 mg/kg bw/day | [7] |

| Prenatal Developmental Toxicity | 2-Octyldodecan-1-ol | Rat | OECD 414 | 1000 mg/kg bw/day (Maternal & Developmental) | [11] |

| Reproductive/Developmental Screen | 1-Dodecanol | Rat | OECD 422 | 1000 mg/kg bw/day | [6] |

Studies on related long-chain alcohols consistently show a low order of repeated dose toxicity.[6] For 2-ethylhexanol, the No Observed Adverse Effect Level (NOAEL) in a 90-day study was 125 mg/kg bw/day, with effects at higher doses related to liver and stomach changes.[7] In a developmental toxicity study (OECD 414) with the C20 Guerbet alcohol 2-octyldodecan-1-ol, no maternal, embryotoxic, or teratogenic effects were observed up to the highest dose tested, 1000 mg/kg bw/day.[11] Similarly, a combined repeated dose and reproductive/developmental toxicity screening test (OECD 422) on 1-dodecanol established a NOAEL of 1000 mg/kg bw/day.[6]

Collectively, this evidence suggests that 2-hexyl-1-dodecanol is unlikely to be a target organ toxicant or a reproductive/developmental toxicant at dose levels relevant to laboratory or consumer exposure scenarios.

Integrated Toxicological Risk Assessment for the Laboratory

Synthesizing the available data, 2-hexyl-1-dodecanol presents a low hazard profile for use in research applications. The primary considerations for safe handling revolve around standard laboratory hygiene and avoiding unnecessary direct contact.

Recommended Handling Practices:

-

Engineering Controls: Use in a well-ventilated area. A chemical fume hood is not strictly necessary given the low volatility but is good practice when handling any chemical.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear standard nitrile or latex gloves to prevent skin contact.

-

Eye Protection: Safety glasses should be worn to prevent accidental splashes to the eyes.

-

Lab Coat: A standard lab coat is sufficient to protect clothing.

-

-

First Aid Measures:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Hexyl-1-dodecanol exhibits a favorable toxicological profile for its intended applications in research and development. It possesses very low acute oral and dermal toxicity and is not considered to be a skin or eye irritant, a skin sensitizer, or a genotoxic agent. Data from structurally related long-chain branched alcohols indicate a low potential for repeated-dose or reproductive toxicity. The primary safety considerations for its use in a laboratory setting involve adherence to standard chemical hygiene practices and the use of basic personal protective equipment to minimize direct contact.

References

-

RIFM fragrance ingredient safety assessment, hexyl alcohol, CAS Registry Number 111-27-3. (2025). Food and Chemical Toxicology, 201, 115425. [Link]

-

PubChem. (n.d.). 2-Hexyl-1-decanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NICNAS. (2013). 1-Hexanol, 2-ethyl-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

OECD. (2017). Case Study on the Use of Integrated Approaches for Testing and Assessment of 90-Day Rat Oral Repeated-Dose Toxicity for Selected 2-Alkyl-1-Alkanols. OECD Series on Testing and Assessment, No. 274. [Link]

-

The Good Scents Company. (n.d.). 2-hexyl decan-1-ol. Retrieved from [Link]

-

ECHA. (n.d.). 2-octyldodecan-1-ol - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

-

ECHA. (n.d.). Fatty acids, coco, 2-ethylhexyl esters - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hexyl-1-dodecanol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Dodecanol, 2-hexyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

Sources

- 1. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

- 2. 2-hexyl-1-dodecanol, 110225-00-8 [thegoodscentscompany.com]

- 3. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. one.oecd.org [one.oecd.org]